molecular formula C5H4Br2N2 B040352 2-Amino-3,5-dibromopyridine CAS No. 35486-42-1

2-Amino-3,5-dibromopyridine

Cat. No. B040352
CAS RN: 35486-42-1
M. Wt: 251.91 g/mol
InChI Key: WJMJWMSWJSACSN-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromopyridine, also known as 3,5-dibromopyridin-2-amine, is a chemical compound with the molecular formula C5H4Br2N2 . It is a yellow to brown fine crystalline powder .


Molecular Structure Analysis

The structure and spectroscopic properties of 2-amino-3,5-dibromopyridine have been studied using methods such as single crystal X-ray diffraction, IR- and UV-spectroscopy . The X-ray diffraction investigation showed that the unit cell contains 4 molecules, forming dimers by means of the NH…N hydrogen bonding .


Chemical Reactions Analysis

While specific chemical reactions involving 2-amino-3,5-dibromopyridine were not found in the search results, it is known that bromopyridines can undergo lithiation with lithium diisopropylamide and subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .


Physical And Chemical Properties Analysis

2-Amino-3,5-dibromopyridine has a molecular weight of 251.91 g/mol . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to moisture .

Safety and Hazards

2-Amino-3,5-dibromopyridine is considered hazardous. It causes skin irritation and serious eye irritation . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for 2-amino-3,5-dibromopyridine were not found in the search results, it is known that substituted aminopyridines, such as 2-amino-3,5-dibromopyridine, have biological activity and can inhibit protein-protein interactions . This suggests potential future research directions in the field of medicinal chemistry and drug discovery.

properties

IUPAC Name

3,5-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4Br2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMJWMSWJSACSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188990
Record name 3,5-Dibromo-2-pyridylamine
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Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromopyridine

CAS RN

35486-42-1
Record name 2-Amino-3,5-dibromopyridine
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Record name 3,5-Dibromo-2-pyridylamine
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Record name 35486-42-1
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Record name 3,5-Dibromo-2-pyridylamine
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Record name 3,5-dibromo-2-pyridylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 2-amino-3,5-dibromopyridine in organic synthesis?

A1: 2-Amino-3,5-dibromopyridine serves as a crucial building block in organic synthesis. Its reactivity stems from the presence of two bromine atoms, which can be readily substituted in various reactions. This makes it a valuable precursor for synthesizing:

  • Complex heterocyclic compounds: It acts as a starting material in the synthesis of pyrrole-annulated coumarin, quinolone, and 7-aza-indole derivatives via palladium-catalyzed reactions. []
  • Imidazopyridine derivatives: Microwave-assisted double Suzuki-Miyaura cross-coupling reactions utilize this compound to create potentially bioactive imidazopyridine derivatives. []
  • Polymers: It serves as a precursor for synthesizing polymers with specific properties. []

Q2: What is a notable characteristic of the bromination reaction used to synthesize 2-amino-3,5-dibromopyridine?

A: The bromination of 2-aminopyridine exhibits significant differences depending on the reaction conditions. While bromination at room temperature primarily yields 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine, conducting the reaction in the gas phase at 500°C leads to a more complex mixture. [] This high-temperature reaction produces various mono-, di-, and even tribrominated aminopyridines, showcasing the impact of reaction conditions on product distribution.

Q3: Are there alternative synthetic routes to produce 2-amino-3,5-dibromopyridine?

A: Yes, a recent synthetic method utilizes milder reaction conditions. This method involves reacting 2-amino-5-bromopyridine with N-chlorosuccinimide in a suitable solvent. [] This approach offers several advantages:

    Q4: Has the coordination chemistry of 2-amino-3,5-dibromopyridine been explored?

    A: Yes, research has explored the coordination chemistry of 2-amino-3,5-dibromopyridine. A Schiff base ligand was synthesized by condensing 2-amino-3,5-dibromopyridine with 5-bromosalicylaldehyde. This ligand was then used to form coordination complexes with various transition metals, including Ni2+, Mn2+, Cu2+, and Co2+. These complexes were characterized using spectroscopic techniques (IR, UV-Vis), electrical conductivity measurements, and melting point determination. [] This research highlights the potential of 2-amino-3,5-dibromopyridine as a building block for creating metal complexes with potential applications in various fields.

    Q5: Are there any studies on the interactions of 2-aminopyridine derivatives, including potentially 2-amino-3,5-dibromopyridine, with iodine?

    A: While the provided research abstracts don't offer specific details on 2-amino-3,5-dibromopyridine and iodine interactions, there are studies investigating complexes formed between 2-aminopyridine and its substituted derivatives with iodine. [] This suggests a potential research avenue to explore the specific interactions between 2-amino-3,5-dibromopyridine and iodine, which might offer valuable insights into its chemical behavior and potential applications.

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